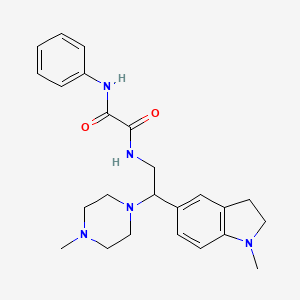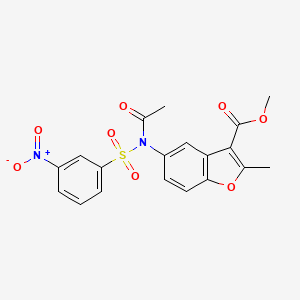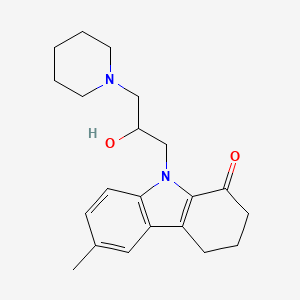
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The papers provided discuss several derivatives of benzenesulfonamides with different substituents and their synthesis, molecular structure, and biological activities, particularly anticancer and anti-HIV properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with appropriate hydrates in glacial acetic acid. For instance, the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives is described, which involves the reaction of aminoguanidines with phenylglyoxal hydrate . Similarly, other derivatives, such as 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides, are synthesized using aminoguanidines and alpha-oxo-acids hydrates . These methods provide a framework for the synthesis of related compounds, including the one .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a triazine ring, which is a common feature in these compounds. The triazine ring can be substituted with various groups, which affects the compound's biological activity. For example, the presence of a naphthyl moiety significantly contributes to the anticancer activity of certain derivatives . The molecular structure is crucial in determining the compound's interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the triazine ring. These compounds can undergo further chemical reactions, which may be utilized in the development of new drugs with specific biological activities. The papers do not provide detailed chemical reactions specific to "this compound," but they do discuss the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and metabolic stability, are important for their potential as drugs. For instance, the metabolic stability of these compounds in the presence of pooled human liver microsomes and NADPH is an important factor for their viability as therapeutic agents. Compounds with increased metabolic stability, such as those with a 4-CF3-C6H4 moiety, are more likely to have a longer duration of action in the body . These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds.
Scientific Research Applications
Hydrolysis and Degradation Mechanisms Research on sulfonylurea herbicides, closely related to the specified compound, has unveiled their hydrolysis mechanisms in various pH environments, showcasing the degradation process through cleavage of the sulfonylurea bridge, O-demethylation, and triazine ring opening. This insight is pivotal for understanding their environmental fate and designing more efficient and safer agricultural chemicals (Braschi et al., 1997).
Carbonic Anhydrase Inhibition for Cancer Therapy Another line of research focuses on benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. These compounds have demonstrated significant inhibitory effects, showing potential as targeted anticancer agents due to their high selectivity and potency against carbonic anhydrase IX, which is a validated drug target for cancer treatment (Lolak et al., 2019).
Anticancer Activity and Apoptosis Induction Novel benzenesulfonamide derivatives with triazine structures have been synthesized and shown to exhibit cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. Certain derivatives have significantly contributed to anticancer activity, highlighting their role in inducing apoptosis and potentially serving as a basis for developing new therapeutic agents (Żołnowska et al., 2016).
Metabolic Pathways and Herbicide Selectivity The metabolism of chlorsulfuron, a compound structurally similar to the one , by plants provides a biological basis for the selectivity of certain herbicides. This understanding helps in the development of herbicides that are selective towards weeds without harming crops, thereby enhancing agricultural productivity (Sweetser et al., 1982).
Enzyme Inhibition for Disease Management Sulfonylurea and triazine derivatives have been explored for their ability to inhibit various enzymes, including carbonic anhydrases and tyrosinases. These enzymes are involved in numerous physiological and pathological processes, such as glaucoma, epilepsy, obesity, cancer, and pigmentation disorders. By targeting these enzymes, researchers aim to develop new treatments for these conditions (Garaj et al., 2005).
Mechanism of Action
Mode of Action
The compound is a derivative of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is known to be a highly reactive compound . The mode of action of this compound involves the formation of an active ester with carboxylic acids, releasing a molecule of N-methylmorpholinium (NMM). This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
Given its reactivity, it’s likely that it could influence a variety of biochemical pathways, particularly those involving carboxylic acid derivatives such as amides, esters, and anhydrides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes reactions . Furthermore, the compound’s stability and reactivity can be influenced by the storage conditions, with optimal conditions being an inert atmosphere at room temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-5-3-4-8(13)6-9/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGORUYFGLXUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)
![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)



![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)




